(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12-10-16-17(22(3)26(24,25)21(16)2)11-15(12)20-18(23)9-8-13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,20,23)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVNMNKNEHEWBS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C=CC3=CC=CC=C3Cl)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1NC(=O)/C=C/C3=CC=CC=C3Cl)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Acryloyl group : Contributes to its reactivity.
- Chlorophenyl moiety : May influence its interaction with biological targets.
- Thiadiazole ring : Known for various pharmacological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-cancer properties and interactions with specific cellular targets.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. It has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Target Engagement Studies
A study demonstrated that this compound effectively engages with specific protein targets within cancer cells. For instance:
- Pirin Protein Interaction : The compound was evaluated for its ability to bind and modulate the activity of the pirin protein. Treatment with the compound resulted in a dose-dependent decrease in pirin levels in treated cell lines .
Research Findings and Data Tables
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| SK-OV-3 | 0.5 - 3.0 | Dose-dependent depletion of pirin | |
| Various | Not specified | Induction of apoptosis |
Case Studies
-
Study on SK-OV-3 Ovarian Cancer Cells :
- Concentrations as low as 0.5 µM were effective in reducing pirin expression significantly within 48 hours.
- The results suggest a potential therapeutic application in ovarian cancer treatment.
- Proteasome Dependency :
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes critical structural differences between the target compound and related acrylamide derivatives:
Preparation Methods
Carbodiimide-Mediated Amide Bond Formation
Reaction of 3-(2-chlorophenyl)acrylic acid with the 5-amino-substituted benzo-thiadiazole derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method yields the (E)-isomer selectively due to steric hindrance during coupling.
| Reagents | Solvent | Temp | Time | Yield | Reference |
|---|---|---|---|---|---|
| EDC·HCl, HOBt, DIPEA | CH₂Cl₂ | rt | 16 h | 73% |
Palladium-Catalyzed Hydroaminocarbonylation
A novel approach adapted from Neumann et al. employs Pd(acac)₂ with a ferrocenylphosphine ligand to couple acetylene, CO (1 bar), and the benzo-thiadiazole amine precursor. This method offers atom efficiency and avoids pre-formed acrylic acid derivatives.
| Catalyst | Ligand | Pressure (CO) | Temp | Yield | Reference |
|---|---|---|---|---|---|
| Pd(acac)₂ | FcPHOS | 1 bar | 80°C | 68% |
Stereochemical Control and Isolation
The (E)-configuration is favored in both methods due to kinetic control during the acrylamide formation. Polar aprotic solvents (e.g., DMF, CH₃CN) stabilize the transition state, minimizing isomerization. Final purification is achieved via flash chromatography (silica gel, ethyl acetate/petroleum ether), yielding >95% (E)-isomer by ¹H NMR.
Analytical Characterization
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.98–7.86 (m, 4H, Ar-H), 7.52–7.44 (m, 2H, Ar-H), 6.89 (d, J = 15.6 Hz, 1H, NHCO), 3.12 (s, 6H, N-Me), 2.95 (s, 3H, C-Me).
HRMS (ESI): m/z calcd for C₁₉H₁₇ClN₃O₃S₂ [M+H]⁺: 442.0432; found: 442.0429.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Carbodiimide-Mediated | High selectivity for (E)-isomer | Requires pre-formed acrylic acid | 68–73% |
| Palladium-Catalyzed | Atom-efficient, one-step | Sensitive to amine nucleophilicity | 60–68% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
